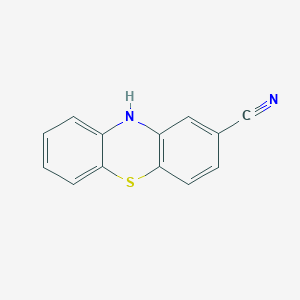

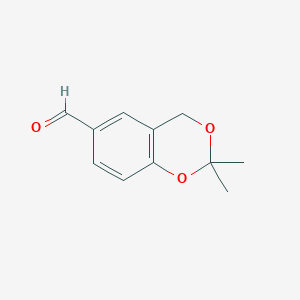

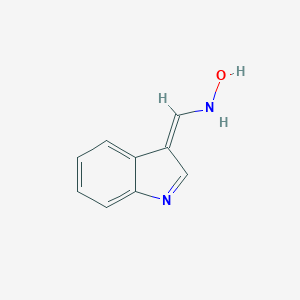

![molecular formula C28H35ClN2O2 B030749 Benzoic acid, 4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl]-1-piperazinyl]-, ethyl ester CAS No. 1065604-70-7](/img/structure/B30749.png)

Benzoic acid, 4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl]-1-piperazinyl]-, ethyl ester

概要

説明

The compound is a chemically synthesized molecule with potential applications in various fields of chemistry and medicine. Although the specific compound's detailed applications are beyond the scope of the current research findings, related compounds have shown promising results in areas like anticancer activity, neuroprotection, and antimicrobial activities.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions starting from basic organic or inorganic substrates. For instance, Das and Kabalka (2008) reported the synthesis of a structurally related compound through a series of reactions starting from β-cyclocitral, involving Grignard reaction, Wittig salt formation, and esterification processes (Das & Kabalka, 2008).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through various spectroscopic methods, including X-ray diffraction, which reveals the conformation of molecules and the spatial arrangement of atoms within the compound. For example, Faizi et al. (2016) discussed the crystal structure of a piperazine-based compound, highlighting the chair conformation of the piperazine ring and the dihedral angles with the benzene ring (Faizi, Ahmad, & Golenya, 2016).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including esterification, amidation, and reactions involving their functional groups, which affect their chemical properties and potential applications. Guo (2013) explored the esterification process to synthesize benzoic acid ethyl ester, emphasizing the influence of catalysts and reaction conditions on yield (Guo, 2013).

科学的研究の応用

Metabolic Pathways and Enzyme Interactions

The metabolism of novel antidepressants, such as Lu AA21004, involves oxidative processes leading to various metabolites, including a benzoic acid derivative. This metabolism is primarily facilitated by cytochrome P450 enzymes (CYP2D6, CYP2C9, CYP3A4/5, CYP2A6, CYP2C19) and further processed by alcohol and aldehyde dehydrogenases, highlighting the compound's interaction within the metabolic pathways (Hvenegaard et al., 2012).

CCR5 Receptor Mechanism of Action

Research on the CCR5 receptor mechanism action by potent noncompetitive allosteric antagonists, such as 873140, underlines the significance of specific benzoic acid derivatives in HIV-1 inhibition. These compounds bind to a common allosteric site on the CCR5 receptor, demonstrating the therapeutic potential of benzoic acid derivatives in treating HIV (Watson et al., 2005).

Antimicrobial and Molluscicidal Activity

Prenylated benzoic acid derivatives isolated from Piper aduncum leaves have been identified with significant antimicrobial and molluscicidal activities. This discovery points towards the application of benzoic acid derivatives in developing new antimicrobial agents and pesticides (Orjala et al., 1993).

Chemical Synthesis and Molecular Structures

The synthesis and molecular structure analysis of trinuclear ruthenium cluster cations, incorporating benzoic acid derivatives, exhibit the compound's versatility in forming complex metal-organic frameworks. Such structures have implications for catalysis and material science applications (Vieille-Petit et al., 2004).

Drug Metabolism Studies

Studies on the biotransformation of Meclozine have identified several metabolites, including derivatives of benzoic acid, underscoring the compound's role in drug metabolism and potential for generating metabolite-based drug discovery (Goenechea et al., 1988).

Safety And Hazards

将来の方向性

The future directions for research on this compound could include further exploration of its synthesis and potential biological activities. Given the wide range of activities exhibited by similar compounds, it could be of interest in the development of new pharmaceuticals or other biologically active compounds .

特性

IUPAC Name |

ethyl 4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35ClN2O2/c1-4-33-27(32)22-7-11-25(12-8-22)31-17-15-30(16-18-31)20-23-19-28(2,3)14-13-26(23)21-5-9-24(29)10-6-21/h5-12H,4,13-20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALUUCLZSDKDJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=C(CCC(C3)(C)C)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-YL]methyl]-1-piperazinyl]benzoic acid ethyl ester | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

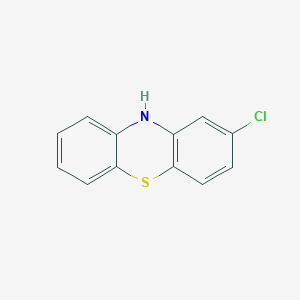

![[(2R,3R,4S)-3,4,5-triacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B30697.png)

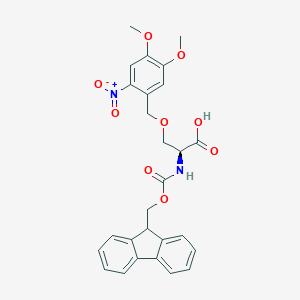

![N-[(3,5-difluorophenyl)acetyl]alanine](/img/structure/B30708.png)

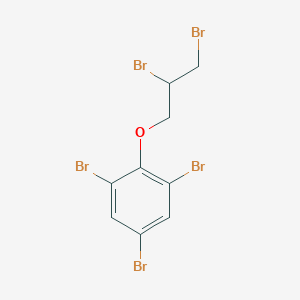

![5H,7H-Dibenzo[b,d]azepin-6-one](/img/structure/B30713.png)

![2-[(11H-Dibenzo[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B30720.png)